![molecular formula C31H50O4 B12290625 Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B12290625.png)
Methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 9-Hidroxi-5a-(hidroximetil)-5b,8,8,11a-tetrametil-1-prop-1-en-2-il-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahidrociclopenta[a]criseno-3a-carboxilato de metilo es un compuesto orgánico complejo. Es un derivado del ácido betulínico, un triterpeno pentacíclico que se encuentra en la naturaleza.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis del 9-Hidroxi-5a-(hidroximetil)-5b,8,8,11a-tetrametil-1-prop-1-en-2-il-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahidrociclopenta[a]criseno-3a-carboxilato de metilo generalmente implica la derivación del ácido betulínico. Un método implica la reacción del ácido betulínico con hidroxi-benzotriazol en presencia de dimetilformamida anhidra (DMF) a 65 °C durante 4 horas . El compuesto se purifica y se caracteriza mediante diversas técnicas espectroscópicas como la resonancia magnética nuclear de protones (1H-RMN), la resonancia magnética nuclear de carbono-13 (13C-RMN), la espectroscopia ultravioleta (UV) y la espectroscopia de infrarrojo por transformada de Fourier (FTIR) .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. El proceso de síntesis se puede escalar optimizando las condiciones de reacción y utilizando reactivos y disolventes de grado industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 9-Hidroxi-5a-(hidroximetil)-5b,8,8,11a-tetrametil-1-prop-1-en-2-il-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahidrociclopenta[a]criseno-3a-carboxilato de metilo experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) para oxidar los grupos hidroxilo.
Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio (LiAlH4) para reducir el compuesto.
Sustitución: Las reacciones de sustitución nucleófila se pueden llevar a cabo utilizando reactivos como el hidróxido de sodio (NaOH) o el hidróxido de potasio (KOH).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El 9-Hidroxi-5a-(hidroximetil)-5b,8,8,11a-tetrametil-1-prop-1-en-2-il-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahidrociclopenta[a]criseno-3a-carboxilato de metilo tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de diversas moléculas orgánicas complejas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluyendo propiedades antiinflamatorias y anticancerígenas.
Industria: El compuesto puede tener aplicaciones en el desarrollo de nuevos fármacos y agentes terapéuticos.
Mecanismo De Acción
El mecanismo de acción del 9-Hidroxi-5a-(hidroximetil)-5b,8,8,11a-tetrametil-1-prop-1-en-2-il-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahidrociclopenta[a]criseno-3a-carboxilato de metilo implica su interacción con dianas y vías moleculares específicas. Por ejemplo, se ha demostrado que interactúa con la fosfodiesterasa 9, una diana relevante en el campo de las enfermedades neurodegenerativas . El compuesto puede inhibir la actividad de esta enzima, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos Similares
- 1-Isopropenil-5a,5b,8,8,11a-pentametil-9-oxo-10-[(E)-1-fenilmetilideno]perhidrociclopenta[a]criseno-3a-carboxilato de metilo
- Éster metílico del ácido betulínico
Singularidad
El 9-Hidroxi-5a-(hidroximetil)-5b,8,8,11a-tetrametil-1-prop-1-en-2-il-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahidrociclopenta[a]criseno-3a-carboxilato de metilo es único debido a sus características estructurales específicas y sus posibles aplicaciones terapéuticas. Su capacidad de interactuar con la fosfodiesterasa 9 y su derivación del ácido betulínico lo diferencian de otros compuestos similares.
Propiedades
Fórmula molecular |
C31H50O4 |
|---|---|
Peso molecular |
486.7 g/mol |
Nombre IUPAC |
methyl 9-hydroxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate |
InChI |
InChI=1S/C31H50O4/c1-19(2)20-10-15-30(26(34)35-7)16-17-31(18-32)21(25(20)30)8-9-23-28(5)13-12-24(33)27(3,4)22(28)11-14-29(23,31)6/h20-25,32-33H,1,8-18H2,2-7H3 |
Clave InChI |
UEBDDJDCLTYODS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)CO)C)(C)C)O)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


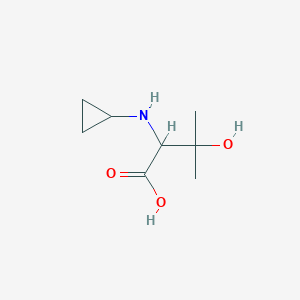
![[(8R,9S,10R,13S,14S,17R)-17-acetyl-2,6,10,13-tetramethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12290543.png)
![methyl 5-[(4E)-4-[(2Z)-2-[3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12290549.png)
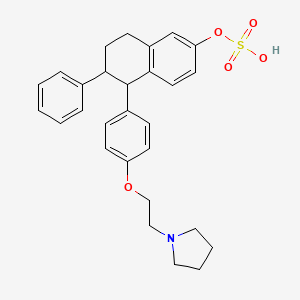
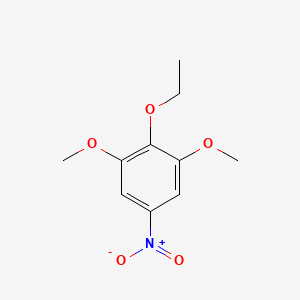

![benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride](/img/structure/B12290568.png)
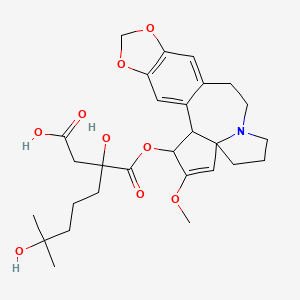
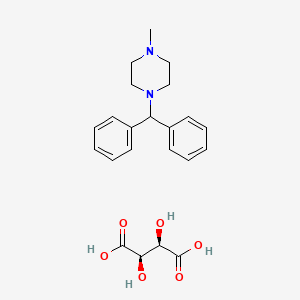
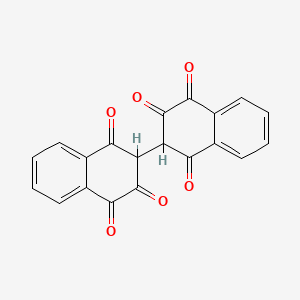
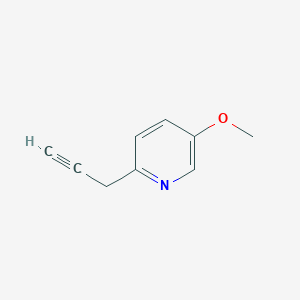
![N-[2-(4-Benzyloxy-3-methoxyphenyl)ethyl]-3-benzyloxy-4-methoxy-N-[(1S)-1-phenylethyl]benzeneacetamide](/img/structure/B12290635.png)
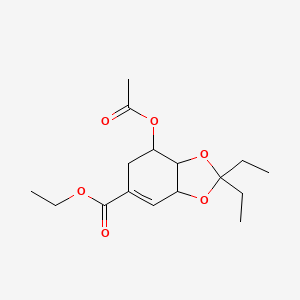
![5-Amino-3-beta-D-ribofuranosylthiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione monohydrate](/img/structure/B12290657.png)
